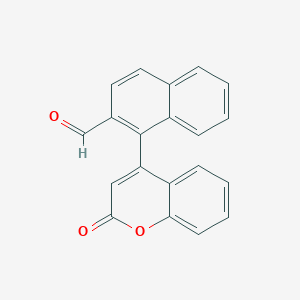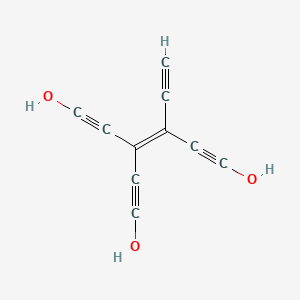
Trichloromethyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloromethyl nitrite is a chemical compound characterized by the presence of a trichloromethyl group (CCl₃) attached to a nitrite group (NO₂). This compound is known for its applications in various fields, including agriculture, where it is used as a nitrification inhibitor to enhance nitrogen use efficiency in soils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloromethyl nitrite can be synthesized through the reaction of trichloromethyl compounds with nitrite sources under controlled conditions. One common method involves the reaction of trichloromethyl chloride with sodium nitrite in the presence of a solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloromethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethyl nitrate.
Reduction: Reduction reactions can convert it into trichloromethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trichloromethyl nitrate.
Reduction: Trichloromethyl amine derivatives.
Substitution: Various substituted trichloromethyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Trichloromethyl nitrite has a wide range of applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly in the context of nitrification inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trichloromethyl nitrite primarily involves its role as a nitrification inhibitor. It inhibits the activity of ammonia-oxidizing bacteria and archaea, thereby reducing the conversion of ammonium to nitrate in soils. This inhibition is achieved through the interaction of the trichloromethyl group with the active sites of the enzymes involved in nitrification, leading to the formation of stable complexes that prevent the enzymes from functioning properly.
Comparaison Avec Des Composés Similaires
Nitrapyrin: 2-chloro-6-(trichloromethyl)pyridine, another nitrification inhibitor.
Etridiazole: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, used in agriculture.
Dicyandiamide (DCD): A nitrification inhibitor used in various agricultural applications.
Uniqueness: Trichloromethyl nitrite is unique due to its specific combination of trichloromethyl and nitrite groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
496787-30-5 |
|---|---|
Formule moléculaire |
CCl3NO2 |
Poids moléculaire |
164.37 g/mol |
Nom IUPAC |
trichloromethyl nitrite |
InChI |
InChI=1S/CCl3NO2/c2-1(3,4)7-5-6 |
Clé InChI |
GFNFFMACHJPNML-UHFFFAOYSA-N |
SMILES canonique |
C(ON=O)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


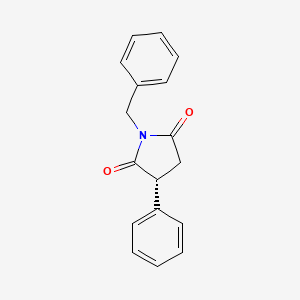
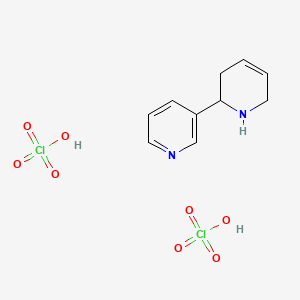
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
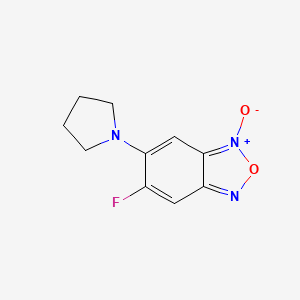

![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
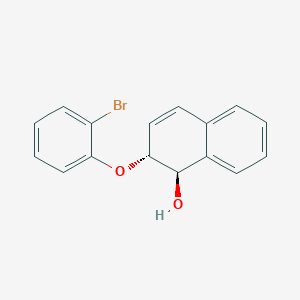
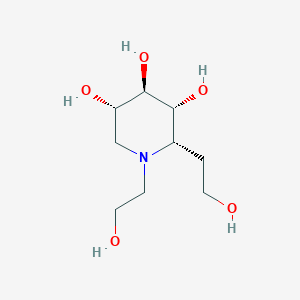
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)

